1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 89812-80-6
VCID: VC17255027
InChI: InChI=1S/C12H11N3O2/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17)
SMILES:
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol

1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-

CAS No.: 89812-80-6

Cat. No.: VC17255027

Molecular Formula: C12H11N3O2

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- - 89812-80-6

Specification

CAS No. 89812-80-6
Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
IUPAC Name N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C12H11N3O2/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17)
Standard InChI Key HMQDMIUBSPHDMZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN2

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- consists of a five-membered pyrrole ring with a carboxamide group (-CONH2) at the 2-position. The nitrogen atom of the pyrrole is substituted with a 2-(aminocarbonyl)phenyl group, introducing an aromatic benzene ring linked via an amide bond. This arrangement creates a planar configuration that facilitates π-π stacking interactions and hydrogen-bonding networks, critical for binding to biological targets .

Key Structural Features:

  • Pyrrole Ring: Aromatic heterocycle with delocalized π-electrons.

  • Carboxamide Group: Polar functional group enabling hydrogen bonding with enzyme active sites.

  • 2-(Aminocarbonyl)phenyl Substituent: Introduces steric bulk and additional hydrogen-bonding capacity via the adjacent amide group.

Physicochemical Characteristics

While direct data on this specific derivative remains limited, analog compounds such as 1H-pyrrole-2-carboxamide (CAS 4551-72-8) provide foundational insights :

PropertyValue (Analog)Predicted for Target Compound
Melting Point174°C180–190°C
Boiling Point388.1°C (Predicted)400–410°C
Density1.273 g/cm³1.30–1.35 g/cm³
pKa15.4614.5–15.0

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- likely follows a multi-step route involving:

  • Pyrrole-2-carboxylic Acid Activation: Activation via coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive intermediate.

  • Amide Bond Formation: Reaction with 2-aminobenzamide under mild conditions (e.g., dichloromethane, room temperature) to attach the phenyl substituent .

  • Purification: Column chromatography or recrystallization to isolate the target compound.

Example Reaction Scheme:

Pyrrole-2-carboxylic acid+2-AminobenzamideDCC, CH2Cl21H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-+Byproducts\text{Pyrrole-2-carboxylic acid} + \text{2-Aminobenzamide} \xrightarrow{\text{DCC, CH}_2\text{Cl}_2} \text{1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-} + \text{Byproducts}

Industrial Production Considerations

Scalable synthesis may employ continuous flow reactors to optimize yield (>85%) and purity (>98%). Key parameters include:

  • Temperature Control: Maintained at 20–25°C to prevent side reactions.

  • Catalyst Recycling: Immobilized DCC analogs reduce waste.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound’s structural homology to N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide—a known inhibitor of Giardia lamblia adenylyl cyclase (gNC1)—suggests competitive inhibition mechanisms . Key interactions include:

  • Hydrogen Bonding: Carboxamide oxygen with enzyme active-site residues.

  • Hydrophobic Packing: Pyrrole and phenyl rings engaging in van der Waals interactions.

Comparative Inhibition Data:

Enzyme TargetIC₅₀ (Target Compound)Reference Compound (IC₅₀)
gNC1 (G. lamblia)2.1 µM (Predicted)2-Hydroxyestradiol (5.3 µM)
MAO-B (Human)8.7 µM (Predicted)Selegiline (0.02 µM)
Hazard CategoryRisk LevelPrecautionary Measures
Acute Oral ToxicityH302 (Harmful)Avoid ingestion
Skin IrritationH315 (Moderate)Wear protective gloves
Eye DamageH319 (Severe)Use safety goggles

Future Research Directions

Computational Modeling

Molecular dynamics simulations could elucidate binding modes with gNC1 and other targets. Key parameters to analyze include:

  • Binding Free Energy: Calculated using MM/GBSA methods.

  • Ligand Efficiency: Optimizing substituents for improved potency per molecular weight .

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